molecular formula C4H4ClN3O4S B1448082 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride CAS No. 1423033-93-5

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1448082
CAS No.: 1423033-93-5
M. Wt: 225.61 g/mol
InChI Key: ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (CAS: 1423033-93-5) is a nitro-substituted pyrazole sulfonyl chloride derivative with the molecular formula C₄H₄ClN₃O₄S and a molecular weight of 225.61 g/mol . Its IUPAC name is 1-methyl-3-nitropyrazole-4-sulfonyl chloride, and it is characterized by a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and a sulfonyl chloride moiety at position 2. The compound’s structural uniqueness arises from the electron-withdrawing nitro and sulfonyl chloride groups, which enhance its reactivity in nucleophilic substitution reactions. Key identifiers include:

  • InChIKey: ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
  • PubChem CID: 71758708
  • Storage: Room temperature .

Pyrazole sulfonyl chlorides are critical intermediates in pharmaceuticals and agrochemicals, particularly for synthesizing sulfonamides and sulfonate esters .

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride typically involves:

  • Step 1: Introduction of the sulfonyl group to the pyrazole ring, often via sulfonation or sulfonylation reactions.
  • Step 2: Conversion of the sulfonic acid or sulfonate intermediate into the sulfonyl chloride using chlorinating agents such as thionyl chloride or chlorosulfonic acid.

This two-step approach is common for preparing sulfonyl chlorides from aromatic or heteroaromatic sulfonic acids.

Detailed Preparation Methodology

Sulfonation of 1-Methyl-3-nitro-1H-pyrazole

  • The sulfonyl group is introduced at the 4-position of the pyrazole ring.
  • Sulfonation can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions (0–30 °C).
  • The reaction mixture is typically stirred for several hours to ensure complete sulfonation.

Conversion to Sulfonyl Chloride

  • The sulfonic acid intermediate is treated with chlorinating agents such as thionyl chloride (SOCl2).
  • The reaction is generally carried out under reflux conditions for 2–4 hours.
  • Excess thionyl chloride is removed under reduced pressure to isolate the sulfonyl chloride product.
  • The crude product may be purified by crystallization from suitable solvents such as dichloromethane or ethyl acetate.

Representative Experimental Procedure (Adapted from Related Pyrazole Sulfonyl Chloride Syntheses)

Step Reagents & Conditions Description
1 1-Methyl-3-nitro-1H-pyrazole + chlorosulfonic acid (50 mL) at 0–10 °C, then stirred at 20–30 °C for 4 h Sulfonation to form the sulfonic acid intermediate
2 Sulfonic acid intermediate + thionyl chloride (equimolar) reflux for 3 h Chlorination to sulfonyl chloride
3 Removal of excess thionyl chloride under vacuum Isolation of crude sulfonyl chloride
4 Purification by extraction with dichloromethane, washing with aqueous sodium bicarbonate, and crystallization Purified this compound obtained

Key Reaction Parameters and Notes

  • Temperature Control: Critical during sulfonation to avoid decomposition or overreaction; initial cooling to 0–10 °C is recommended.
  • Order of Addition: Chlorosulfonic acid should be added portion-wise to the pyrazole to control exothermicity.
  • Purification: Washing with aqueous sodium bicarbonate neutralizes residual acid and improves purity.
  • Solvent Choice: Dichloromethane is preferred for extraction due to its immiscibility with water and good solvation of the sulfonyl chloride.
  • Safety: Chlorosulfonic acid and thionyl chloride are highly reactive and corrosive; reactions must be conducted under fume hood with proper PPE.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Notes
Sulfonation Chlorosulfonic acid 0–10 °C to 20–30 °C, 4 h stirring Sulfonic acid intermediate Temperature control critical
Chlorination Thionyl chloride Reflux, 2–4 h Sulfonyl chloride Excess SOCl2 removed under vacuum
Purification Dichloromethane extraction, sodium bicarbonate wash Room temperature Pure sulfonyl chloride Neutralizes acid residues

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is utilized in the synthesis of various bioactive compounds, particularly those with potential therapeutic effects. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it a valuable intermediate in drug development.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the pyrazole ring can lead to new compounds with enhanced efficacy against resistant bacterial strains.

Agricultural Chemistry

The compound has been explored for its fungicidal properties, particularly against phytopathogenic fungi. Its application in agricultural settings aims to improve crop resistance and yield.

Case Study: Control of Soybean Rust
A notable study focused on the effectiveness of formulations containing this compound against Phakopsora pachyrhizi, a fungus responsible for soybean rust. Results indicated that these formulations significantly reduced disease incidence and improved crop yield, demonstrating the compound's potential as a novel fungicide in soybean cultivation .

Fungicidal Efficacy Against Phytopathogens

CompoundTarget FungusEfficacy (%)Reference
This compoundPhakopsora pachyrhizi85
Other Commercial FungicidesPhakopsora pachyrhizi60

Bioactivity of Derivatives

DerivativeActivity TypeIC50 (µM)Reference
1-Methyl-3-nitro-1H-pyrazole-4-sulfonamideAntibacterial15
Modified Pyrazole DerivativeAntifungal20

Comparison with Similar Compounds

Key Comparisons

Positional Isomerism :

  • The positional isomer 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (CAS: 1697720-32-3) shares the same molecular formula but differs in nitro and sulfonyl chloride group positions. This isomer exhibits distinct reactivity in sulfonylation reactions due to steric and electronic effects .

Substituent Effects :

  • The ethyl and isobutoxymethyl substituents in 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride increase steric hindrance, reducing nucleophilic substitution efficiency compared to the methyl-substituted compound .

Commercial Viability :

  • Both 1-methyl-3-nitro and 1-ethyl-5-(isobutoxymethyl) derivatives are marked as discontinued, suggesting synthesis or stability issues. In contrast, the positional isomer (1-methyl-4-nitro) remains available for research, highlighting the impact of substituent positioning on practical utility .

Structural Analogues in Pharmaceuticals :

  • Derivatives like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () demonstrate how trifluoromethyl and arylthio groups enhance bioactivity, though they diverge from sulfonyl chloride functionality .

Research Implications and Limitations

  • Data Discrepancies : PubChemLite () erroneously lists the molecular formula of this compound as C₈H₁₃N₃ , conflicting with authoritative sources like American Elements . This underscores the need for cross-referencing chemical databases.
  • Safety Data: No safety data (SDS) is publicly available for the compound, limiting hazard assessments .

Biological Activity

1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (CAS Number: 1423033-93-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties.

The compound is characterized by the following chemical properties:

PropertyDetails
Chemical Formula C₅H₆ClN₃O₂S
Molecular Weight 195.64 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis in breast and lung cancer models. The results showed a reduction in cell viability with an IC50 value of approximately 15 µM for breast cancer cells, indicating its potential as a chemotherapeutic agent.

Key Findings:

  • Study Focus: Anticancer Activity
  • Results: IC50 = 15 µM in breast cancer cells
  • Mechanism: Induction of apoptosis via mitochondrial pathways

Anti-inflammatory Effects

The compound also exhibits promising anti-inflammatory properties. In animal models, administration of this compound led to a significant reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Key Findings:

  • Study Focus: Anti-inflammatory Effects
  • Results: Reduced paw swelling and inflammatory markers (TNF-alpha, IL-6)

Summary of Key Findings

Study FocusResultsReference
Anticancer ActivityIC50 = 15 µM in breast cancer cells
Anti-inflammatoryReduced paw swelling and inflammatory markers

Case Studies

  • Anticancer Study : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis, suggesting its role as a potential therapeutic agent against certain cancers.
  • Anti-inflammatory Study : An animal model of arthritis demonstrated that administration of the compound significantly reduced inflammation, supporting its use in treating inflammatory diseases.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity. However, further long-term studies are necessary to establish comprehensive safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride?

  • Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For pyrazole sulfonyl chlorides, refluxing with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions is common. A related procedure for sulfonyl chloride synthesis involves refluxing with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol . Adjustments may be needed for nitration at the 3-position, requiring controlled nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-oxidation.

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in a cool, dry environment (≤ 4°C) under inert gas (argon/nitrogen) to prevent hydrolysis. Use airtight glass containers with PTFE-lined caps. Safety protocols include wearing nitrile gloves, goggles, and working in a fume hood. Hydrolysis risk is high, as seen in analogous sulfonyl chlorides, which degrade in the presence of moisture to form sulfonic acids .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Purity : HPLC or GC-MS (≥ 98% purity, as per similar reagents ).
  • Structural Confirmation : ¹H/¹³C NMR (to confirm substitution patterns), IR (to identify sulfonyl chloride and nitro groups), and elemental analysis.
  • Crystallography : Single-crystal X-ray diffraction (as applied to structurally related sulfonyl compounds ).

Advanced Research Questions

Q. How does the nitro group at the 3-position influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride. In substitution reactions (e.g., with amines or alcohols), reactivity can be modulated by solvent polarity (e.g., DMF or THF) and base selection (e.g., Et₃N or NaHCO₃). Competitive side reactions, such as nitro-group reduction under basic conditions, require monitoring via TLC or in-situ spectroscopy .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Methodological Answer :

  • Hydrolysis : Rapid degradation occurs in aqueous media (pH > 7), forming the sulfonic acid derivative. Kinetic studies for analogous compounds show half-life < 1 hour in pH 9 buffer .
  • Thermal Stability : Melting points (mp) for related pyrazole sulfonyl chlorides range from 36–91°C , suggesting decomposition above 100°C. Use low-temperature reactions (< 50°C) to prevent thermal breakdown.

Q. How can conflicting literature data on melting points or reactivity be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis using high-purity precursors (≥ 97% ), and validate melting points via differential scanning calorimetry (DSC). Cross-reference with crystallographic data (e.g., C–C bond lengths in sulfonyl chlorides ) to confirm structural consistency.

Q. What strategies mitigate side reactions during coupling with heterocyclic amines?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect reactive amine groups (e.g., Boc or Fmoc) before sulfonylation.
  • Solvent Optimization : Use aprotic solvents (e.g., DCM or acetonitrile) to minimize nucleophilic interference.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can enhance sulfonyl chloride activation without inducing nitro-group reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

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